molecular formula C9H12N4 B15197816 2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine

2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B15197816
M. Wt: 176.22 g/mol
InChI Key: YZHRKAIZJSDSKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine typically involves the reaction of 2-nitroaniline with ethylenediamine under specific conditions. The process includes reduction of the nitro group to an amine, followed by cyclization to form the imidazole ring . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acidic or basic conditions for the cyclization step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-(2-aminoethyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C9H12N4/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4,10-11H2,(H,12,13)

InChI Key

YZHRKAIZJSDSKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCN

Origin of Product

United States

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